2-Pyridineethanol, 1-oxide

Übersicht

Beschreibung

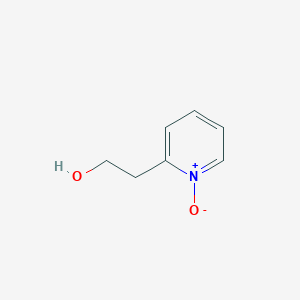

2-Pyridineethanol, 1-oxide is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized, and an ethanol group is attached to the second carbon of the ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Pyridineethanol, 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-pyridineethanol using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, ensuring the selective oxidation of the nitrogen atom in the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-pyridineethanol in the presence of a noble metal catalyst like ruthenium or palladium. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Umpolung Functionalization via Phosphonium Salts

2-Pyridineethanol 1-oxide undergoes umpolung reactivity when treated with triphenylphosphine (Ph₃P):

-

Reagents : Ph₃P, DABCO (1,4-diazabicyclo[2.2.2]octane).

-

Mechanism :

-

Formation of (pyridine-2-yl)phosphonium salts.

-

Activation by DABCO to generate a nucleophilic 2-pyridyl species.

-

Reaction with electrophiles (e.g., aldehydes, alkyl halides) at ambient temperature.

-

Example Reaction :

| Electrophile | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 2-Benzylpyridine derivative | 85 |

| Methyl iodide | 2-Methylpyridine derivative | 78 |

This strategy avoids unstable organometallic reagents and tolerates sensitive functional groups (e.g., esters, amines) .

Electrophilic Substitution Reactions

The N-oxide group enhances electrophilic substitution at the C2 and C4 positions:

-

Chlorination : Reaction with POCl₃ yields 2-chloropyridine derivatives.

-

Nitration : Nitronium tetrafluoroborate (NO₂BF₄) selectively nitrates the C4 position.

Comparative Reactivity :

| Position | Relative Reactivity (vs. Pyridine) |

|---|---|

| C2 | 10–100× higher |

| C4 | 5–50× higher |

This reactivity profile enables selective derivatization for pharmaceutical intermediates .

Hydrogenation and Reduction

While direct hydrogenation of 2-pyridineethanol 1-oxide is not well-documented, related N-oxide reductions suggest:

-

Catalysts : Ruthenium dioxide (RuO₂) or palladium on carbon (Pd/C).

-

Conditions : High-pressure H₂ (500–1500 psig), 90–120°C.

Challenges :

-

Competing N-methylation byproducts (<1% with optimized conditions).

-

Requires co-solvents (e.g., piperidine) to suppress side reactions .

Key Research Findings

-

Efficiency in ZnPT Synthesis : The one-pot method using 2-pyridineethanol 1-oxide achieves near-quantitative yields, surpassing traditional multistep routes .

-

Umpolung Strategy : Enables C2 functionalization without organometallics, broadening access to drug-like molecules .

-

Catalytic Versatility : Gold-N-oxide systems provide sustainable alternatives to stoichiometric oxidants .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Pyridineethanol, 1-oxide is utilized in the synthesis of various pharmaceutical compounds due to its ability to act as a ligand in coordination chemistry. It has been noted for its role in the development of anti-bacterial agents and as a precursor in the synthesis of more complex organic molecules.

Case Study: Antibacterial Activity

A study highlighted the combination of 2-pyridinol N-oxide with iron chelators to enhance antibacterial efficacy. The results indicated that this combination significantly outperformed individual components in inhibiting bacterial growth, making it a valuable addition to formulations in personal care and healthcare products .

Personal Care Products

The incorporation of this compound into personal care compositions has gained attention for its antibacterial properties. Formulations containing this compound have been shown to improve the performance of hair and skin care products by enhancing their antimicrobial activity.

Example Formulations

- Hair Care : Compositions with 2-pyridinol N-oxide combined with iron chelators have demonstrated improved efficacy against microbial growth, leading to healthier scalp conditions .

- Skin Care : The compound's ability to chelate iron ions helps prevent the degradation of active ingredients, thus maintaining product integrity and effectiveness .

Materials Science

In materials science, this compound has been employed in the synthesis of rotaxanes and other supramolecular architectures. These materials are characterized by their unique properties and potential applications in drug delivery systems and molecular machines.

Case Study: Rotaxane Synthesis

Research demonstrated the successful synthesis of a pyridine-N-oxide containing rotaxane without requiring additional ionic templates. The study reported a yield of 32%, showcasing the compound's utility in creating complex molecular structures that can be applied in advanced material applications .

Environmental Applications

The compound also shows promise in environmental chemistry, particularly in the development of porous organic polymers for gas capture applications. Its chemical structure allows it to interact effectively with various pollutants, making it a candidate for environmental remediation technologies.

Example Study

A recent study explored high-performance porous organic polymers incorporating pyridine derivatives for desulfurization processes. The findings indicated that these materials could effectively capture trace levels of sulfur dioxide from flue gases, highlighting their potential environmental benefits .

Wirkmechanismus

The mechanism of action of 2-pyridineethanol, 1-oxide involves its ability to act as a mild Lewis base. It can activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles. This property makes it a valuable catalyst in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

2-Pyridineethanol: The non-oxidized form of 2-pyridineethanol, 1-oxide.

2-Piperidineethanol: A hydrogenated derivative of 2-pyridineethanol.

Pyridine N-oxides: A broader class of compounds where the nitrogen atom in the pyridine ring is oxidized .

Uniqueness: this compound stands out due to its specific oxidation state and the presence of the ethanol group, which imparts unique chemical properties and reactivity compared to its non-oxidized and hydrogenated counterparts .

Biologische Aktivität

2-Pyridineethanol, 1-oxide (CAS Number: 64364-85-8) is an organic compound that has garnered interest in various fields, particularly in biology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, including antimicrobial and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The compound consists of a pyridine ring with an oxidized nitrogen atom and an ethanol group attached to the second carbon. This unique structure contributes to its reactivity and potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections. The mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Experimental studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response. This property makes it a candidate for further research in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to act as a mild Lewis base. This characteristic allows it to interact with electrophiles, enhancing the reactivity of nucleophilic sites in biological molecules. Such interactions may facilitate various biochemical pathways involved in inflammation and microbial resistance.

Table: Summary of Biological Activities

Case Study: Cytotoxicity Assessment

A notable case study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those observed for standard chemotherapeutic agents such as cisplatin. The study suggested that the compound's mechanism involves inducing apoptosis through oxidative stress pathways .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In vivo studies to evaluate the therapeutic potential in animal models.

- Mechanistic studies to elucidate the pathways involved in its antimicrobial and anti-inflammatory actions.

- Formulation development for potential use in pharmaceuticals targeting infections and inflammatory diseases.

Eigenschaften

IUPAC Name |

2-(1-oxidopyridin-1-ium-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-6-4-7-3-1-2-5-8(7)10/h1-3,5,9H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLHXYAXOACXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)CCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307093 | |

| Record name | 2-Pyridineethanol, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64364-85-8 | |

| Record name | NSC187518 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridineethanol, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.